molecular formula C22H28N2O B11668635 2,6-di-tert-butyl-4-(2-methyl-1H-benzimidazol-1-yl)phenol

2,6-di-tert-butyl-4-(2-methyl-1H-benzimidazol-1-yl)phenol

Cat. No.: B11668635
M. Wt: 336.5 g/mol
InChI Key: WLZCZGWURBEMMW-UHFFFAOYSA-N
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Description

2,6-DI-TERT-BUTYL-4-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PHENOL is a synthetic organic compound known for its unique chemical structure and properties It is a derivative of phenol, featuring tert-butyl groups and a benzodiazole moiety, which contribute to its stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DI-TERT-BUTYL-4-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PHENOL typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-di-tert-butylphenol and 2-methyl-1H-benzodiazole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified through techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2,6-DI-TERT-BUTYL-4-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PHENOL may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as distillation and high-performance liquid chromatography (HPLC), is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2,6-DI-TERT-BUTYL-4-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2,6-DI-TERT-BUTYL-4-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-DI-TERT-BUTYL-4-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PHENOL involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-DI-TERT-BUTYL-4-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PHENOL is unique due to its combination of tert-butyl groups and a benzodiazole moiety, which confer enhanced stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C22H28N2O

Molecular Weight

336.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-(2-methylbenzimidazol-1-yl)phenol

InChI

InChI=1S/C22H28N2O/c1-14-23-18-10-8-9-11-19(18)24(14)15-12-16(21(2,3)4)20(25)17(13-15)22(5,6)7/h8-13,25H,1-7H3

InChI Key

WLZCZGWURBEMMW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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